molecular formula C9H10BrNO B1306619 3-bromo-N,N-dimethylbenzamide CAS No. 24167-51-9

3-bromo-N,N-dimethylbenzamide

Cat. No. B1306619
M. Wt: 228.09 g/mol
InChI Key: CGEIMYMVLYZNRJ-UHFFFAOYSA-N
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Patent
US08541522B2

Procedure details

To a solution of 38.5 g (0.225 mol) of 4-bromotoluene in 450 mL of THF, 300 mL (0.450 mol) of 1.5 M tBuLi in pentane was added dropwise with vigorous stirring for 2 hr at −80° C. This mixture was slowly warmed to room temperature and additionally stirred at this temperature for 30 min. To this mixture 52.0 g (0.23 mol) of 3-bromo-N,N-dimethylbenzamide was added at 0° C., and then this mixture was stirred for 12 hr at room temperature. Later, 300 mL of water was added, organic solvent was evaporated using a rotary evaporator. The product was extracted with 2×200 mL of dichloromethane. The combined organic extracts were evaporated to dryness, and the residue was dried in vacuum. This procedure gave 51.3 g (83%) of 40 which was further used without additional purification.
Quantity
38.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Li]C(C)(C)C.[Br:14][C:15]1[CH:16]=[C:17]([CH:23]=[CH:24][CH:25]=1)[C:18](N(C)C)=[O:19].O>C1COCC1.CCCCC>[Br:14][C:15]1[CH:16]=[C:17]([C:18]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)=[O:19])[CH:23]=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
300 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
BrC=1C=C(C(=O)N(C)C)C=CC1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 2 hr at −80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
additionally stirred at this temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
this mixture was stirred for 12 hr at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
organic solvent was evaporated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 2×200 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 51.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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